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Compound of Interest

Compound Name:
(R)-2-Bromo-3-phenylpropionic

acid

Cat. No.: B014955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-
Bromo-3-phenylpropionic acid, a compound of interest in organic synthesis and drug

development. Due to the limited availability of published experimental spectra for this specific

enantiomer, this guide presents predicted spectroscopic data obtained from computational

models. These predictions offer valuable insights into the expected spectral characteristics of

the molecule. This document also includes detailed, generalized experimental protocols for

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), providing a framework for the acquisition of experimental data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (R)-2-Bromo-3-
phenylpropionic acid (Molecular Formula: C₉H₉BrO₂, Molecular Weight: 229.07 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-13 Singlet 1H -COOH

~7.2-7.4 Multiplet 5H Aromatic protons

~4.5 Triplet 1H -CH(Br)-

~3.3 Doublet of doublets 1H -CH₂- (diastereotopic)

~3.1 Doublet of doublets 1H -CH₂- (diastereotopic)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~170-175 -COOH

~135-140 Aromatic C (quaternary)

~128-130 Aromatic CH

~127-128 Aromatic CH

~45-50 -CH(Br)-

~40-45 -CH₂-

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~3030 Medium C-H stretch (Aromatic)

~2900-3000 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)

~1600, ~1495, ~1450 Medium-Weak C=C stretch (Aromatic ring)

~1200-1300 Strong C-O stretch

~690-770 Strong C-H bend (Aromatic)

~500-600 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

228/230 Moderate
[M]⁺ (Molecular ion peak,

isotopic pattern for Br)

183/185 Moderate [M - COOH]⁺

149 Low [M - Br]⁺

104 High
[C₈H₈]⁺ (Loss of Br and

COOH)

91 Very High
[C₇H₇]⁺ (Tropylium ion, base

peak)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
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The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound like (R)-2-Bromo-3-phenylpropionic acid. Instrument-specific parameters and

sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping

signals with the analyte.

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if

necessary.

Filter the solution into a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shift scale to 0 ppm.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of

scans will depend on the sample concentration.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Acquisition:
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Following ¹H NMR, switch the spectrometer to the ¹³C channel.

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal-to-noise ratio.

Due to the low natural abundance of ¹³C, a larger number of scans is required compared

to ¹H NMR.

Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline

correction).

Infrared (IR) Spectroscopy
For a solid sample, one of the following methods is commonly used:

Potassium Bromide (KBr) Pellet Method:

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Place a portion of the powder into a pellet press and apply high pressure to form a thin,

transparent pellet.

Place the pellet in the sample holder of the IR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.
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Acquire the IR spectrum. This method is often quicker and requires less sample

preparation than the KBr pellet method.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small organic

molecules.

Sample Introduction:

For a solid sample, a direct insertion probe can be used. A small amount of the sample is

placed in a capillary tube at the end of the probe.

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas

chromatograph (GC-MS), which also provides separation from any impurities.

Ionization and Analysis:

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV) in the ion source. This causes the molecule to ionize and fragment.

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a

quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation:

The separated ions are detected, and a mass spectrum is generated, which is a plot of

relative ion abundance versus m/z.

The presence of bromine will result in a characteristic isotopic pattern for bromine-

containing fragments, with two peaks of nearly equal intensity separated by two m/z units

(due to the ⁷⁹Br and ⁸¹Br isotopes).[1][2][3]

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques described.

Spectroscopic Analysis Workflow
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Caption: A logical workflow for the structural elucidation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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